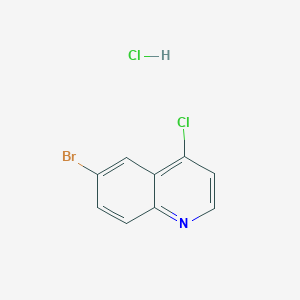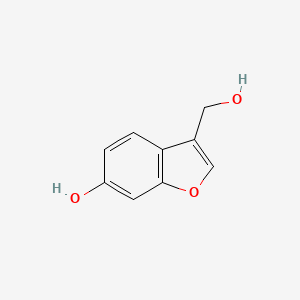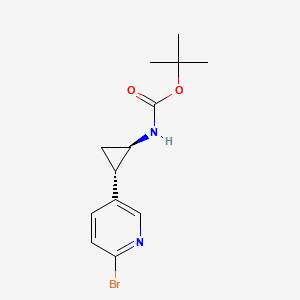
tert-butyl ((1R,2S)-2-(6-bromopyridin-3-yl)cyclopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl ((1R,2S)-2-(6-bromopyridin-3-yl)cyclopropyl)carbamate is a synthetic organic compound that features a tert-butyl group, a bromopyridine moiety, and a cyclopropylcarbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (trans)-2-(6-bromopyridin-3-yl)cyclopropylcarbamate typically involves the following steps:
Formation of the cyclopropylcarbamate core: This can be achieved through the reaction of cyclopropylamine with tert-butyl chloroformate under basic conditions.
Introduction of the bromopyridine moiety: The bromopyridine group can be introduced via a nucleophilic substitution reaction, where the bromopyridine derivative reacts with the cyclopropylcarbamate intermediate.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring or the bromopyridine moiety.
Reduction: Reduction reactions may target the bromopyridine group, potentially converting it to a pyridine derivative.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Products may include cyclopropyl ketones or pyridine N-oxides.
Reduction: Products may include pyridine derivatives or fully reduced cyclopropylcarbamates.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
tert-butyl ((1R,2S)-2-(6-bromopyridin-3-yl)cyclopropyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which tert-butyl (trans)-2-(6-bromopyridin-3-yl)cyclopropylcarbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways. The bromopyridine moiety can participate in π-π interactions, while the cyclopropylcarbamate structure may provide steric hindrance, affecting binding affinity and specificity.
Comparison with Similar Compounds
- Tert-butyl (6-bromopyridin-3-yl)carbamate
- Tert-butyl ((6-bromopyridin-3-yl)methyl)carbamate
Comparison:
- Structural Differences: The presence of the cyclopropyl group in tert-butyl (trans)-2-(6-bromopyridin-3-yl)cyclopropylcarbamate distinguishes it from other similar compounds, which may lack this feature.
- Reactivity: The cyclopropyl group can influence the reactivity and stability of the compound, making it unique in its chemical behavior.
- Applications: The unique structure of tert-butyl (trans)-2-(6-bromopyridin-3-yl)cyclopropylcarbamate may provide advantages in specific applications, such as increased binding affinity in biological systems or enhanced stability in chemical reactions.
This detailed article provides a comprehensive overview of tert-butyl (trans)-2-(6-bromopyridin-3-yl)cyclopropylcarbamate, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H17BrN2O2 |
|---|---|
Molecular Weight |
313.19 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-10-6-9(10)8-4-5-11(14)15-7-8/h4-5,7,9-10H,6H2,1-3H3,(H,16,17)/t9-,10+/m0/s1 |
InChI Key |
JHMPRBHRNWAIBF-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CN=C(C=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


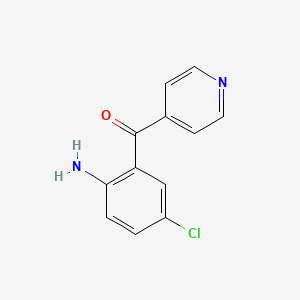

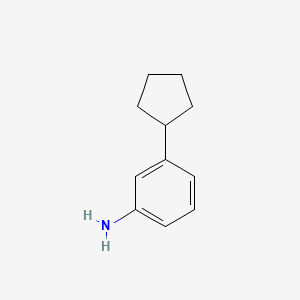

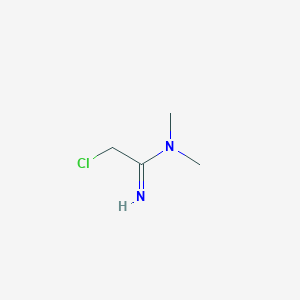

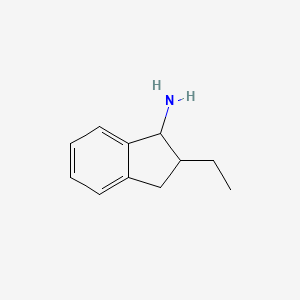
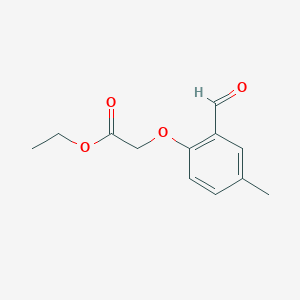

![6-chloro-2H-[1,3]dioxolo[4,5-b]pyridin-7-amine](/img/structure/B8759035.png)
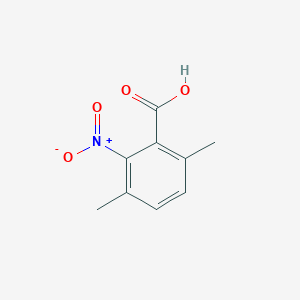
![N-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B8759050.png)
